molecular formula C19H17FN2O2 B11326765 4-fluoro-N-(8-propoxyquinolin-5-yl)benzamide

4-fluoro-N-(8-propoxyquinolin-5-yl)benzamide

Cat. No.: B11326765
M. Wt: 324.3 g/mol
InChI Key: CBDNOYZKJLQOLO-UHFFFAOYSA-N
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Description

4-Fluoro-N-(8-propoxyquinolin-5-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a fluorine atom, a propoxy group attached to a quinoline ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(8-propoxyquinolin-5-yl)benzamide typically involves the condensation of 4-fluorobenzoic acid with 8-propoxyquinoline-5-amine. This reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can further enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-(8-propoxyquinolin-5-yl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (KMnO4, CrO3), reducing agents (LiAlH4, NaBH4), and nucleophiles (amines, thiols). Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents (e.g., dichloromethane, ethanol) .

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, amine derivatives, and substituted benzamides. These products can further undergo additional transformations to yield a wide range of functionalized compounds .

Mechanism of Action

The mechanism of action of 4-fluoro-N-(8-propoxyquinolin-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell growth . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-fluoro-N-(8-propoxyquinolin-5-yl)benzamide include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and lipophilicity, while the propoxy group on the quinoline ring can modulate its interaction with biological targets .

Properties

Molecular Formula

C19H17FN2O2

Molecular Weight

324.3 g/mol

IUPAC Name

4-fluoro-N-(8-propoxyquinolin-5-yl)benzamide

InChI

InChI=1S/C19H17FN2O2/c1-2-12-24-17-10-9-16(15-4-3-11-21-18(15)17)22-19(23)13-5-7-14(20)8-6-13/h3-11H,2,12H2,1H3,(H,22,23)

InChI Key

CBDNOYZKJLQOLO-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C2C(=C(C=C1)NC(=O)C3=CC=C(C=C3)F)C=CC=N2

Origin of Product

United States

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